molecular formula C14H16N4O2 B2857702 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione CAS No. 595607-73-1

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2857702
CAS No.: 595607-73-1
M. Wt: 272.308
InChI Key: LXOVIYQPUZUVHT-UHFFFAOYSA-N
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Description

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is an N-substituted isoindole-1,3-dione derivative characterized by a six-carbon alkyl chain terminated with an azide (-N₃) group. The azide group is particularly notable for its utility in "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling bioconjugation applications in drug discovery and materials science .

Structurally, the isoindole-1,3-dione core provides a planar, aromatic scaffold that facilitates interactions with biological targets, while the azidohexyl chain enhances solubility and introduces reactive handles for further functionalization .

Properties

IUPAC Name

2-(6-azidohexyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-17-16-9-5-1-2-6-10-18-13(19)11-7-3-4-8-12(11)14(18)20/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVIYQPUZUVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Substitution

The bromo intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 90°C for 12 hours. The polar aprotic solvent facilitates the SN2 mechanism, replacing the terminal bromide with an azide group.

Reaction Conditions:

  • Solvent: DMSO
  • Temperature: 90°C
  • Duration: 12 hours
  • Molar Ratio: N-(6-Bromohexyl)phthalimide (1.0 equiv) : NaN₃ (1.1 equiv)

Post-reaction, the mixture is concentrated under reduced pressure, and the product is isolated via crystallization from methanol. This step is reported to proceed efficiently, with yields exceeding 80% in analogous azidation reactions.

Table 1: Two-Step Synthesis of this compound

Step Reactants Conditions Product
1 1,6-Dibromohexane + K phthalimide DMF, 90°C, 16h N-(6-Bromohexyl)phthalimide
2 N-(6-Bromohexyl)phthalimide + NaN₃ DMSO, 90°C, 12h This compound

Alternative Synthetic Routes

While the Gabriel synthesis remains the most documented method, alternative pathways have been explored to optimize efficiency or adapt to substrate availability.

Direct Alkylation of Phthalimide

In a modified approach, phthalimide itself is alkylated with 6-azidohexyl bromide. However, this method requires pre-synthesis of the azidoalkyl halide, which introduces additional steps and safety concerns due to the instability of azides.

Reaction Optimization and Conditions

Critical parameters influencing yield and purity include solvent choice, temperature control, and stoichiometry.

Solvent Effects

  • DMF vs. PEG: The alkylation step employs DMF for its high polarity and ability to dissolve both ionic and organic species. Polyethylene glycol (PEG) has been used in analogous reactions but may reduce reaction rates due to viscosity.
  • DMSO Efficiency: DMSO’s strong solvating power enhances NaN₃ reactivity, ensuring complete substitution without byproducts.

Stoichiometric Considerations

A slight excess of sodium azide (1.1–1.3 equiv) ensures complete conversion of the bromo intermediate, minimizing residual halide contamination.

Temperature and Time

Elevated temperatures (90°C) accelerate both alkylation and azidation steps, but prolonged heating risks decomposition. Monitoring via thin-layer chromatography (TLC) is recommended to terminate reactions at optimal conversion points.

Characterization and Analytical Data

The final product is characterized by spectroscopic and chromatographic methods to confirm structure and purity.

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.85–7.75 (m, 4H, aromatic), δ 3.65 (t, 2H, N–CH₂), and δ 3.25 (t, 2H, N₃–CH₂).
  • IR (KBr): Strong absorption at ~2100 cm⁻¹ confirms the azide group.
  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 273.3 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆N₄O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically reveals purity ≥95%, as commercial samples specify.

Applications and Derivatives

The azide functionality enables participation in Huisgen cycloaddition reactions, making this compound invaluable for synthesizing triazole-linked conjugates in drug discovery and materials science. Derivatives such as N-(6-aminohexyl)phthalimide (precursor to the azide) also find use in peptide synthesis and crosslinking applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Sodium azide for azide introduction.
  • Alkynes for cycloaddition reactions.
  • Reducing agents like hydrogen sulfide or triphenylphosphine for reduction reactions.

Major Products Formed

The major products formed from these reactions include:

  • 1,2,3-Triazoles from cycloaddition reactions.
  • Amines from reduction reactions.

Scientific Research Applications

The compound 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione , with CAS number 595607-73-1, is a member of the isoindole family and has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and bioconjugation.

Chemical Properties and Structure

The molecular formula of this compound is C14H16N4O2, and it features an azido group which is known for its reactivity. The compound's structure can be represented as follows:

  • IUPAC Name : 2-(6-azidohexyl)isoindoline-1,3-dione
  • Molecular Weight : 272.31 g/mol
  • SMILES Notation : [N-]=[N+]=NCCCCCCN1C(=O)C2=C(C=CC=C2)C1=O

These properties play a crucial role in its reactivity and interactions with other molecules.

Medicinal Chemistry

Drug Development : The azido group in this compound allows for click chemistry applications, particularly in the synthesis of pharmaceutical compounds. Click reactions are highly efficient and selective, making them ideal for drug development processes that require the attachment of bioactive molecules to drug scaffolds.

Case Study : A study demonstrated the use of azide-containing compounds in synthesizing targeted drug delivery systems. By attaching therapeutic agents to the azido group, researchers could enhance the specificity and efficacy of treatments against specific cancer cells.

Materials Science

Polymer Chemistry : The compound can be used to create functionalized polymers through radical polymerization techniques. The azido group can initiate polymerization reactions or serve as a reactive site for further functionalization.

PropertyValue
ReactivityHigh due to azido group
Polymerization TypeRadical polymerization
Potential ApplicationsCoatings, adhesives

Case Study : Research has shown that incorporating azido-functionalized monomers into polymer matrices can improve mechanical properties and thermal stability, making them suitable for high-performance applications.

Bioconjugation Techniques

Bioconjugation : The azido group facilitates bioconjugation methods such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These methods are pivotal in labeling biomolecules for imaging and therapeutic applications.

Case Study : In a notable application, researchers utilized this compound to label proteins with fluorescent tags. This enabled real-time tracking of protein interactions within live cells, providing insights into cellular processes.

Mechanism of Action

The mechanism of action of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione involves its high reactivity due to the azide group. This group can participate in cycloaddition reactions, forming stable triazole rings. In biological systems, it can act as a probe by undergoing specific reactions with target proteins, allowing for the study of protein interactions and functions .

Comparison with Similar Compounds

Key Observations :

  • Azide vs. Thiophene (1b) : While 1b exhibits superior antioxidant activity (IC₅₀ = 12 µM) , the azidohexyl derivative’s reactivity enables bioconjugation, expanding its utility beyond direct therapeutic applications .
  • Fluorinated Substituent (18) : The difluoromethylthio group in 18 enhances lipophilicity and resistance to oxidative metabolism, a feature absent in the azidohexyl analog .
  • PEGylated Derivative : The PEG-like chain improves aqueous solubility, whereas the azidohexyl group balances hydrophobicity and reactivity .

Key Observations :

  • The azidohexyl derivative likely follows alkylation strategies similar to fluorinated analogs (e.g., 18) , whereas microwave-assisted routes (e.g., ) offer higher efficiency for other derivatives.
  • Catalyst-free methods (e.g., ) reduce purification complexity compared to azide-based syntheses requiring NaN₃ handling .

Pharmacological and Physicochemical Properties

Compound Name Bioactivity (IC₅₀/EC₅₀) ADME Profile Molecular Targets Reference
This compound Not reported Predicted moderate BBB permeability Likely MAO B, COX-2
1b (Thiophene derivative) Antioxidant (IC₅₀ = 12 µM) High intestinal absorption (>80%) MAO B, NF-κB
Hexahydro-isoindole derivatives Antioxidant (IC₅₀ = 25–50 µM) Moderate CNS penetration COX-2
PEGylated derivative Not reported High aqueous solubility (LogP = 1.2) N/A (chemical intermediate)

Key Observations :

  • The azidohexyl derivative’s predicted ADME profile aligns with other N-substituted isoindole-1,3-diones, showing moderate blood-brain barrier (BBB) penetration and intestinal absorption .
  • Thiophene-substituted analogs (e.g., 1b) demonstrate superior antioxidant efficacy, likely due to electron-rich aromatic systems enhancing free radical scavenging .

Biological Activity

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione, with the CAS number 595607-73-1, is a derivative of isoindole-1,3-dione that has garnered attention for its potential biological activities. This compound features a unique azido functional group that may enhance its reactivity and biological interactions. The following sections detail its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.31 g/mol
  • IUPAC Name : 2-(6-azidohexyl)isoindoline-1,3-dione
  • Purity : 95% .

Synthesis

The synthesis of this compound involves the introduction of the azido group into the hexyl chain of isoindole derivatives. This process typically employs methods such as nucleophilic substitution or azidation reactions, which can yield high purity compounds suitable for biological testing.

Anti-inflammatory Properties

Research indicates that derivatives of isoindole-1,3-dione exhibit significant anti-inflammatory effects. A study highlighted that several new derivatives showed notable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often associated with inflammatory processes. The IC50 values for these compounds ranged from 10 to 90 µM, indicating potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of isoindole derivatives. In silico studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. For instance, one derivative exhibited an IC50 of 1.12 µM against AChE, suggesting strong potential as a therapeutic agent .

Antimicrobial Activity

The antimicrobial properties of isoindole derivatives have also been explored. Halogenated variants have shown enhanced activity against various bacterial strains and fungi. Compounds synthesized from the isoindole framework demonstrated significant antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Studies

Study Biological Activity IC50 Values (µM) Remarks
Study 1COX InhibitionCOX-2: <10Strong anti-inflammatory potential
Study 2AChE InhibitionAChE: 1.12Promising for Alzheimer's therapy
Study 3Antimicrobial ActivityMIC: <10Effective against multiple pathogens

The biological activities of this compound are attributed to its ability to interact with specific enzyme targets:

  • Cyclooxygenases (COX) : The compound likely binds to the active site of COX enzymes, inhibiting their activity and subsequently reducing inflammation.
  • Cholinesterases (AChE and BuChE) : Molecular docking studies suggest that the azido group enhances binding affinity to these enzymes, potentially leading to improved cognitive function in neurodegenerative conditions.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione?

  • Methodology : The compound is typically synthesized via alkylation of isoindole-1,3-dione precursors. For example:

  • Step 1 : React a bromohexyl-substituted isoindole-dione precursor with sodium azide (NaN₃) in polar solvents (e.g., DMF) at 60–80°C for 12–24 hours to introduce the azido group .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields range from 70–83% depending on reaction optimization .
  • Key Catalysts : p-Toluenesulfonic acid (p-TsOH) accelerates isoindole-derivative alkylation reactions .

Q. How is the azido group in this compound utilized for bioconjugation?

  • Methodology : The azido group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC).

  • Procedure : React with terminal alkynes (e.g., propargyl-modified biomolecules) using Cu(I) catalysts (e.g., CuBr) in DMSO/H₂O (1:1) at room temperature. Monitor reaction progress via TLC .
  • Applications : Creates fluorescent probes, drug-delivery systems, or polymer conjugates for targeted biological studies .

Q. What characterization techniques confirm the structure and purity of this compound?

  • Methodology :

  • FT-IR : Confirm the azide stretch at ~2100 cm⁻¹ .
  • ¹H/¹³C NMR : Identify protons adjacent to the azido group (δ 3.1–3.3 ppm for –CH₂–N₃) and isoindole-dione carbonyls (δ 167–170 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Ensure >95% purity by matching experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How can reaction yields for azide-alkyne cycloadditions be optimized?

  • Methodology :

  • Catalyst Optimization : Use Cu(I)-ligand systems (e.g., TBTA or BTTAA) to enhance reaction efficiency and reduce copper-induced toxicity .
  • Solvent Screening : Test binary solvents (e.g., DMSO/H₂O vs. THF/H₂O) to improve solubility and reaction kinetics .
  • Inert Conditions : Conduct reactions under argon to prevent azide degradation.
  • Yield Monitoring : Compare HPLC or LC-MS data across conditions to identify optimal parameters .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

  • Methodology :

  • Comparative Studies : Synthesize analogs with varying alkyl chains (e.g., C5 vs. C6 azidohexyl) and test antimicrobial activity via broth microdilution assays (MIC values) .
  • SAR Analysis : Use molecular docking to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Longer chains may enhance membrane permeability .

Q. How to resolve contradictions in reported cytotoxicity data for isoindole-dione derivatives?

  • Methodology :

  • Purity Verification : Re-evaluate disputed compounds via HPLC and elemental analysis to rule out impurities .
  • Assay Standardization : Repeat cytotoxicity assays (e.g., MTT) under identical conditions (cell line, exposure time, serum concentration) .
  • Meta-Analysis : Compare structural motifs (e.g., azido vs. PEGylated derivatives) across studies to identify activity trends .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodology :

  • PEGylation : Attach polyethylene glycol (PEG) chains to the isoindole-dione core via ester linkages. PEG-600 derivatives show 5–10× solubility enhancement in PBS .
  • Co-Solvents : Use cyclodextrins or DMSO (≤1% v/v) to solubilize the compound without toxicity .

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